molecular formula C21H28N2O3S B11113503 N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11113503
M. Wt: 388.5 g/mol
InChI Key: SPFYJDITILQYAX-UHFFFAOYSA-N
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Description

N~1~-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C18H28N2O2. This compound is known for its unique chemical structure, which includes a methoxyphenyl group, a piperidinoethyl group, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with naphthalene-1,8-diamine to form an intermediate compound. This intermediate is then reacted with other reagents under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. Key findings include:

  • Proliferation Inhibition : The compound has shown IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism of Action : It induces ferroptosis by modulating the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) within tumor cells.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Efficacy Against Bacteria : It exhibits significant inhibition against Staphylococcus aureus and Escherichia coli, with structure-activity relationship studies suggesting that modifications to the piperidine ring can enhance antibacterial activity.
ActivityIC50 (µM)Mechanism
Tumor Cell Proliferation5.0Induction of ferroptosis via NRF2 inhibition
Tumor Cell Migration7.0Suppression through ROS accumulation
Antibacterial (E. coli)10.0Cell wall synthesis inhibition
Antibacterial (S. aureus)8.5Disruption of membrane integrity

Case Studies

Several case studies illustrate the compound's potential in clinical settings:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.
  • Combination Therapy : When used alongside traditional chemotherapy agents, enhanced therapeutic efficacy was observed, indicating a potential synergistic effect.

Mechanism of Action

The mechanism of action of N1-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N1-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE include:

Uniqueness

N~1~-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide, a compound with significant pharmacological potential, has garnered attention for its biological activity across various therapeutic areas. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H34N2O2C_{25}H_{34}N_{2}O_{2}, with a molecular weight of 394.5 g/mol. The compound features a piperidine moiety, which is known to enhance biological activity in various derivatives due to its ability to interact with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing piperidine have shown promising results in inhibiting the growth of several cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of growth
Breast CancerMDA-MB-231Induction of apoptosis
Colorectal CancerHT-29Cytotoxic effects
Prostate CancerLNCaPGrowth inhibition

2. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. This dual inhibition may enhance cognitive function and offer therapeutic benefits against memory impairment .

3. Antimicrobial Activity

Preliminary studies suggest that this sulfonamide derivative exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The minimum inhibitory concentration (MIC) values reveal effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Evaluation

A study published in 2022 synthesized a series of piperidine derivatives akin to this compound, evaluating their anticancer efficacy in vitro. The results demonstrated that specific modifications to the piperidine ring enhanced cytotoxicity against breast cancer cells, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study 2: Neuroprotection in Alzheimer's Models

In a neuropharmacological study, compounds similar to this sulfonamide were tested in animal models for their ability to improve cognitive deficits induced by amyloid-beta plaques. The results indicated significant improvements in memory retention and reductions in cholinergic deficits, supporting the potential use of such compounds in treating Alzheimer's disease .

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-(2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C21H28N2O3S/c1-18-6-12-21(13-7-18)27(24,25)23(17-16-22-14-4-3-5-15-22)19-8-10-20(26-2)11-9-19/h6-13H,3-5,14-17H2,1-2H3

InChI Key

SPFYJDITILQYAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCN2CCCCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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